molecular formula C7H15BS2 B14384922 2-(3-Methylbutyl)-1,3,2-dithiaborolane CAS No. 88686-84-4

2-(3-Methylbutyl)-1,3,2-dithiaborolane

Cat. No.: B14384922
CAS No.: 88686-84-4
M. Wt: 174.1 g/mol
InChI Key: UEFRDXMRGYPZNQ-UHFFFAOYSA-N
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Description

2-(3-Methylbutyl)-1,3,2-dithiaborolane is an organoboron compound characterized by the presence of a boron atom bonded to two sulfur atoms and a 3-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbutyl)-1,3,2-dithiaborolane typically involves the reaction of boron trichloride with a thiol compound under controlled conditions. One common method is the reaction of boron trichloride with 3-methylbutyl mercaptan in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutyl)-1,3,2-dithiaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the compound into borohydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Borohydrides.

    Substitution: Various substituted boron compounds depending on the nucleophile used.

Scientific Research Applications

2-(3-Methylbutyl)-1,3,2-dithiaborolane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Industry: Utilized in the production of advanced materials such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of 2-(3-Methylbutyl)-1,3,2-dithiaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, which can then participate in various biochemical pathways. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylbutyl)-1,3,2-dithiaborane
  • 2-(3-Methylbutyl)-1,3,2-dithiaboronate
  • 2-(3-Methylbutyl)-1,3,2-dithiaboramide

Uniqueness

2-(3-Methylbutyl)-1,3,2-dithiaborolane is unique due to its specific structure, which imparts distinct chemical properties such as high reactivity and stability. Its ability to form stable complexes with various nucleophiles makes it particularly valuable in organic synthesis and materials science.

Properties

CAS No.

88686-84-4

Molecular Formula

C7H15BS2

Molecular Weight

174.1 g/mol

IUPAC Name

2-(3-methylbutyl)-1,3,2-dithiaborolane

InChI

InChI=1S/C7H15BS2/c1-7(2)3-4-8-9-5-6-10-8/h7H,3-6H2,1-2H3

InChI Key

UEFRDXMRGYPZNQ-UHFFFAOYSA-N

Canonical SMILES

B1(SCCS1)CCC(C)C

Origin of Product

United States

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